molecular formula C9H11ClN2O B1313872 4-(5-Chloropyridin-2-yl)morpholine CAS No. 59027-83-7

4-(5-Chloropyridin-2-yl)morpholine

Cat. No. B1313872
CAS RN: 59027-83-7
M. Wt: 198.65 g/mol
InChI Key: YRMQAIZYTSLWPS-UHFFFAOYSA-N
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Description

“4-(5-Chloropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11ClN2O . It is a derivative of morpholine, a heterocyclic organic compound that contains a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .


Molecular Structure Analysis

The molecular structure of “4-(5-Chloropyridin-2-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a single bond. The pyridine ring has a chlorine atom attached to the 5th carbon .


Physical And Chemical Properties Analysis

“4-(5-Chloropyridin-2-yl)morpholine” has a molecular weight of 198.652 g/mol . The compound is solid in form .

Scientific Research Applications

Dopamine Receptor Antagonists

A series of chiral alkoxymethyl morpholine analogs, including derivatives similar to "4-(5-Chloropyridin-2-yl)morpholine," have been synthesized and evaluated as dopamine receptor 4 (D4R) antagonists. These compounds have shown promising selectivity and potency against the D4 receptor, indicating potential applications in neurological research and therapeutic development (Witt et al., 2016).

Fluorophores for Spectroscopy

Research into 2-morpholino pyridine compounds, including structures akin to "4-(5-Chloropyridin-2-yl)morpholine," has uncovered their high emissive properties as fluorophores in both solution and solid states. These compounds exhibit strong fluorescence, making them suitable for applications in spectroscopic analysis and imaging technologies (Hagimori et al., 2019).

Antitumor Activity

Derivatives of "4-(5-Chloropyridin-2-yl)morpholine" have been synthesized with a focus on inhibiting tumor necrosis factor alpha and nitric oxide, suggesting a potential application in cancer treatment. The synthetic methodology and biological targets of these derivatives highlight their relevance in medicinal chemistry and drug design (Lei et al., 2017).

Metabolism Studies

Morpholinium compounds related to "4-(5-Chloropyridin-2-yl)morpholine" have been the subject of metabolism studies to understand their biotransformation processes. These studies provide insights into the pharmacokinetics and metabolic pathways of related pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

Photophysical Evaluation

Investigations into 2-substituted pyridines have shown that modifications with morpholino groups can significantly affect their fluorescence properties, suggesting applications in developing new fluorescent materials for various technological applications (Hagimori et al., 2019).

properties

IUPAC Name

4-(5-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQAIZYTSLWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloropyridin-2-yl)morpholine

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